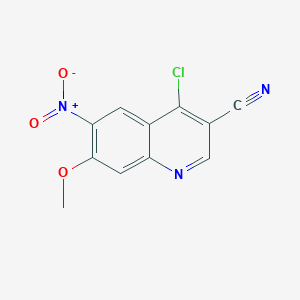

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile

Übersicht

Beschreibung

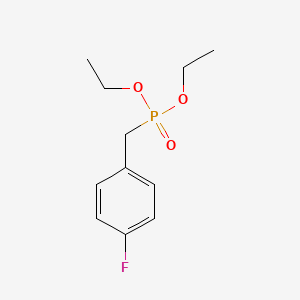

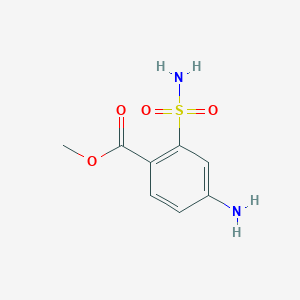

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H6ClN3O3 and its molecular weight is 263.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile is instrumental in synthesizing various quinoline derivatives. For instance, it acts as a precursor in the synthesis of complex quinoline-based compounds through multi-step reactions involving cyclization, nitrification, and chlorination processes. These reactions highlight the compound's role in creating structurally diverse molecules, which can be tailored for specific applications ranging from fluorescent dyes to potential pharmacologically active agents (Zhao, Lei, & Guo, 2017).

Optoelectronic and Fluorescent Properties

Significant research has focused on exploring the optoelectronic and fluorescent properties of derivatives of this compound. These derivatives are synthesized to serve as green fluorescent dyes, offering potential applications in bioimaging and organic light-emitting diodes (OLEDs). The specific conditions under which these compounds are synthesized, including the solvent type and pH levels, play a crucial role in determining their optical properties, such as absorption and emission spectra (Enoua, Uray, & Stadlbauer, 2012).

Corrosion Inhibition

The quinoline derivatives synthesized from this compound have been studied for their corrosion inhibition properties. These compounds exhibit significant efficiency in protecting metals against corrosion, particularly in acidic environments. Their effectiveness is attributed to their ability to form a protective layer on the metal surface, thus preventing corrosive substances from reacting with the metal. This application is crucial in industries where metal durability and longevity are of paramount importance (Verma, Quraishi, Olasunkanmi, & Ebenso, 2015).

Charge Transport Properties

Research into the charge transport properties of hydroquinoline derivatives, including those derived from this compound, has revealed their potential in electronic and optoelectronic applications. These studies focus on understanding how structural modifications to the quinoline nucleus can impact its electronic properties, thereby influencing the efficiency of charge transport within molecular electronics. The findings from these studies contribute to the development of more efficient electronic materials and devices (Irfan et al., 2020).

Safety and Hazards

The compound is labeled with the signal word "Warning" . It has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Eigenschaften

IUPAC Name |

4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O3/c1-18-10-3-8-7(2-9(10)15(16)17)11(12)6(4-13)5-14-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNOADATUOSXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456705 | |

| Record name | 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214470-33-4 | |

| Record name | 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)